(2E)-3-(2,3-dibromo-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H10Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, and a propoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of ethoxy and propoxy groups. The final step involves the formation of the acrylic acid moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or chloroform. The ethoxy and propoxy groups can be introduced using corresponding alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the acrylic acid moiety may allow the compound to interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dibromo-5-methoxyphenyl)acrylic acid
- 3-(2,3-Dibromo-5-ethoxyphenyl)acrylic acid
- 3-(2,3-Dibromo-4-propoxyphenyl)acrylic acid
Uniqueness
3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid is unique due to the specific combination of ethoxy and propoxy groups attached to the phenyl ring This structural feature may impart distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H16Br2O4 |
---|---|
Molecular Weight |
408.08 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16Br2O4/c1-3-7-20-14-10(19-4-2)8-9(5-6-11(17)18)12(15)13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)/b6-5+ |
InChI Key |
GWTUHJGYVXGBAB-AATRIKPKSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C(=C1Br)Br)/C=C/C(=O)O)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1Br)Br)C=CC(=O)O)OCC |
Origin of Product |
United States |
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